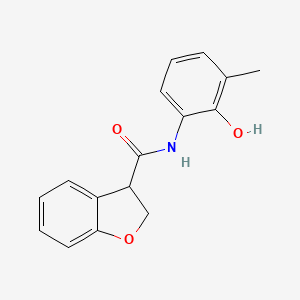
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide, also known as FHPC, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer cell growth. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its inhibition of COX-2 and MMPs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This compound has also been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to various diseases. Additionally, this compound has been found to have anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels, which is important in cancer growth and metastasis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide in lab experiments is its high purity and yield when synthesized using the method described above. Additionally, this compound has been found to have low toxicity, making it a potentially safe compound for use in various experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide. One area of interest is in the development of this compound-based fluorescent probes for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research and the treatment of inflammatory diseases. Finally, more research is needed to optimize the synthesis method of this compound and improve its solubility in water for use in various experiments.
Synthesis Methods
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide can be synthesized through a multi-step process involving the reaction of 5-fluoro-2-hydroxybenzoic acid with cyclohexanone, followed by the addition of thionyl chloride and ammonia. The final step involves the reaction of the resulting amide with 1,3-cyclohexadiene. This method has been reported to yield this compound in high purity and yield.
Scientific Research Applications
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide has been found to have potential applications in various scientific research fields. One of the most promising applications is in cancer research, where this compound has been shown to inhibit the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Properties
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h1-2,6-9,16H,3-5H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIGHBRVMIVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=C(C=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Bromo-3-fluorophenyl)methyl]pyridin-2-one](/img/structure/B7584761.png)
![2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7584768.png)
![(2-Chlorophenyl)-(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584776.png)

![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)




![3-[[ethyl(methyl)amino]methyl]-N-[(4-methylsulfanylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7584840.png)

![(2,7-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7584850.png)


